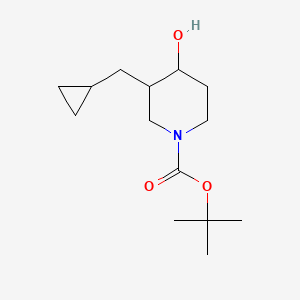![molecular formula C15H19ClN2O3 B2563603 [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 503000-03-1](/img/structure/B2563603.png)
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as MK-2206, and it is a potent and selective allosteric inhibitor of Akt, which is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism.
作用机制
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate acts as an allosteric inhibitor of Akt, which is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. Akt is activated by phosphorylation, and it phosphorylates downstream targets that regulate cell growth, proliferation, and survival. [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate binds to the PH domain of Akt and induces a conformational change that inhibits its activation.
Biochemical and Physiological Effects:
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have significant biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces neuroinflammation and improves cognitive function in neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, which makes it an ideal tool for studying the Akt pathway. It also has low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, it has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate research. One potential direction is to study its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of Akt based on the structure of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. Additionally, it would be interesting to study the effects of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in combination with other drugs or treatments for cancer and neurodegenerative diseases.
合成方法
The synthesis of [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves several steps. The first step is the preparation of 2-chloropyridine-3-carboxylic acid, which is then reacted with cyclohexyl(methyl)carbamoyl chloride in the presence of a base to form the corresponding amide. The amide is then treated with methyl iodide in the presence of a base to form the final product, [Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.
科学研究应用
[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields of research. One of the major areas of application is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells by targeting the Akt pathway. It has also been studied for its potential applications in neurodegenerative diseases, where it has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-18(11-6-3-2-4-7-11)13(19)10-21-15(20)12-8-5-9-17-14(12)16/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXITZPKWPOVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2563520.png)
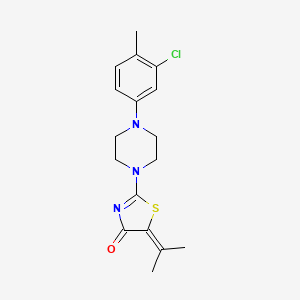
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide](/img/structure/B2563524.png)
![N-cyclopentyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2563525.png)
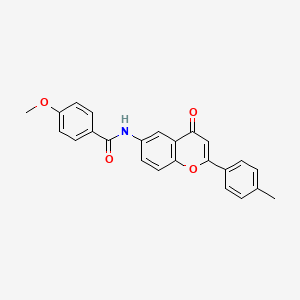

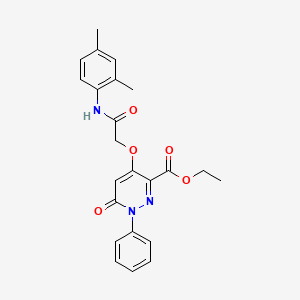
![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)
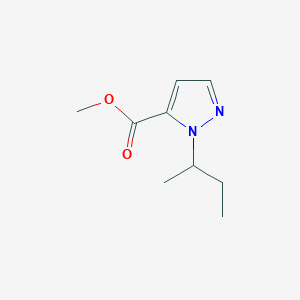
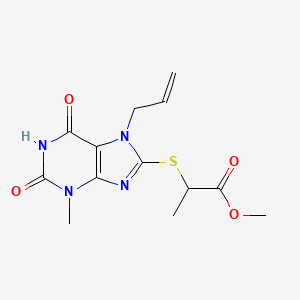
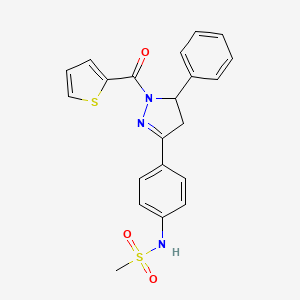
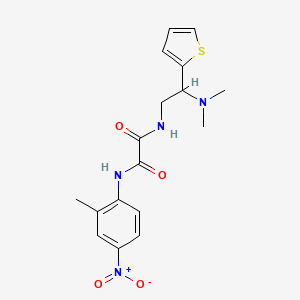
![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
